PLX-4720

Übersicht

Beschreibung

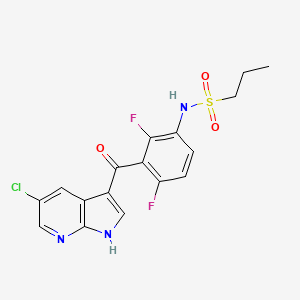

PLX-4720 is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, a difluorophenyl group, and a sulfonamide moiety

Wissenschaftliche Forschungsanwendungen

PLX-4720 has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

Target of Action

PLX-4720, also known as PLX4720 or N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide, primarily targets the Serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating the MAPK/ERK signaling pathway, which is involved in cell division, differentiation, and secretion .

Mode of Action

This compound is a potent and selective inhibitor of B-RafV600E . It has an IC50 value of 13 nM, showing a 10-fold selectivity for B-RafV600E over wild-type B-Raf . By inhibiting B-RafV600E, this compound effectively suppresses the phosphorylation of ERK, a key protein in the MAPK/ERK pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK/ERK signaling pathway . By inhibiting the B-RafV600E protein, this compound disrupts this pathway, leading to a decrease in ERK phosphorylation . This disruption can induce cell cycle arrest and apoptosis in tumor cells bearing the B-Raf V600E oncogene .

Result of Action

This compound significantly inhibits the growth of tumor cell lines bearing the B-Raf V600E oncogene, such as COLO205, A375, WM2664, and COLO829 . It induces cell cycle arrest and apoptosis in these cells . In animal models, this compound has been shown to significantly delay tumor growth and cause tumor regression, with no apparent toxic effects .

Biochemische Analyse

Biochemical Properties

PLX-4720 interacts with the B-Raf V600E kinase, inhibiting its activity . It displays more than 10 times selectivity against wild type B-Raf, and more than 100 times selectivity over other kinases such as Frk, Src, Fak, FGFR, and Aurora A .

Cellular Effects

This compound significantly inhibits the ERK phosphorylation in cell lines bearing B-Raf V600E . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves binding to the B-Raf V600E kinase, inhibiting its activity . This leads to a decrease in ERK phosphorylation, affecting downstream signal transduction .

Temporal Effects in Laboratory Settings

Over time, this compound continues to inhibit the B-Raf V600E kinase, leading to sustained changes in cellular function

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage

Metabolic Pathways

This compound is involved in the ERK MAPK signaling pathway . It interacts with the B-Raf V600E kinase, affecting downstream signal transduction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PLX-4720 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine core.

Introduction of the Chlorine Atom: Chlorination of the pyrrolo[2,3-b]pyridine core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Difluorophenyl Group: This step involves a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

PLX-4720 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the pyrrolo[2,3-b]pyridine core can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Chloro-1H-pyrrolo[2,3-b]pyridine: Shares the pyrrolo[2,3-b]pyridine core but lacks the difluorophenyl and sulfonamide groups.

N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)methanesulfonamide: Similar structure but with a methanesulfonamide group instead of a propane-1-sulfonamide group.

Uniqueness

The uniqueness of PLX-4720 lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Eigenschaften

IUPAC Name |

N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDJQTHVDDOVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238711 | |

| Record name | PLX-4720 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918505-84-7 | |

| Record name | N-[3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918505-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PLX-4720 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918505847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PLX-4720 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PLX-4720 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLX-4720 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQY31RO8HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of PLX4720?

A1: PLX4720 is a potent and selective inhibitor of the BRAFV600E mutant kinase. [] It exhibits a high degree of selectivity for BRAFV600E compared to wild-type BRAF and other kinases. []

Q2: What are the downstream effects of PLX4720 treatment in BRAFV600E-mutant cells?

A2: PLX4720 treatment leads to potent inhibition of ERK phosphorylation, which is a key downstream effector of BRAF signaling. [] This inhibition disrupts the MAPK pathway, leading to cell cycle arrest and apoptosis in BRAFV600E-positive cells. []

Q3: Does PLX4720 affect BRAF wild-type cells?

A3: PLX4720 demonstrates a high degree of selectivity for BRAFV600E and its cytotoxic effects are exclusive to cells bearing the V600E allele. [] In cells lacking oncogenic BRAF, PLX4720 does not significantly inhibit ERK phosphorylation. []

Q4: Does PLX4720 induce apoptosis in all BRAFV600E-mutant cancers?

A4: While effective in many cases, PLX4720 alone does not consistently induce robust apoptosis in all BRAFV600E-mutant cancers. [] For example, in a study using BRAFV600E/PTEN−/− melanomas, PLX4720 treatment significantly reduced tumor growth but did not lead to substantial cell death within the tumors. []

Q5: What are the known resistance mechanisms to PLX4720?

A5: Multiple mechanisms of resistance to PLX4720 have been identified, including:

- Reactivation of the ERK1/2 pathway: This can occur through various mechanisms, such as acquisition of NRAS mutations, [, ] upregulation of CRAF and SHOC2, [] and activation of alternate tyrosine kinase signaling pathways. []

- Loss of PTEN expression: PTEN loss can lead to increased AKT signaling, which counteracts the pro-apoptotic effects of PLX4720 and suppresses BIM expression, a critical mediator of apoptosis. []

- Oncogenic PIK3CA mutations: These mutations can confer resistance to PLX4720-induced apoptosis, potentially by activating the PI3K pathway and counteracting the inhibitory effects on MEK. []

Q6: What are some strategies to overcome resistance to PLX4720?

A6: Several strategies are being explored to overcome resistance:

- Combination therapy: Combining PLX4720 with other targeted agents, such as MEK inhibitors (e.g., AZD6244), [] PI3K inhibitors, [] SRC inhibitors (e.g., dasatinib), [] or the multi-tyrosine kinase inhibitor ponatinib [] has shown promise in preclinical models.

- Targeting the tumor microenvironment: Strategies that modulate the tumor microenvironment, such as anti-angiogenic therapy with bevacizumab, may enhance the antitumor effects of PLX4720 and delay the onset of resistance. []

- Immunotherapy: Combining PLX4720 with immunotherapies, such as anti-CCL2 antibodies or agonistic anti-CD137 antibodies, may enhance antitumor activity, particularly in models where PLX4720 alone has limited efficacy. []

Q7: What types of in vitro models have been used to study PLX4720?

A7: Researchers have utilized a variety of in vitro models to investigate PLX4720, including:

- Human cancer cell lines: A wide range of human cancer cell lines, including melanoma, thyroid cancer, and colorectal cancer cell lines harboring BRAFV600E mutations, have been used to assess the effects of PLX4720 on cell proliferation, apoptosis, cell cycle progression, and signaling pathways. [, , , , , , , , , , , , , ]

- Isogenic cell lines: These cell lines, which differ only in the presence or absence of a specific genetic modification (e.g., BRAFV600E mutation or PTEN knockout), have been valuable tools for dissecting the specific effects of PLX4720 and understanding resistance mechanisms. [, ]

- 3D cell culture models: These models, such as organotypic cell culture and spheroid cultures, better mimic the in vivo tumor microenvironment and have been used to assess drug penetration, resistance mechanisms, and the effects of combination therapies. [, , , ]

Q8: What preclinical animal models have been used to evaluate PLX4720?

A8: PLX4720 has been extensively studied in preclinical animal models, including:

- Mouse xenograft models: Human tumor cells, including melanoma, thyroid cancer, and colorectal cancer cells, have been implanted into immunocompromised mice to assess the in vivo efficacy of PLX4720, alone or in combination with other therapies. [, , , , , , , ]

- Genetically engineered mouse models (GEMMs): These models, such as the Tyr::CreERT2PTENF−/−BRAFF-V600E/+ inducible melanoma mice, allow for the study of PLX4720 in a more physiologically relevant context, mimicking the development and progression of BRAFV600E-driven cancers in humans. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.